3-Hydroxy-5,5-dimethylhexanoic acid
Overview
Description
3-Hydroxy-5,5-dimethylhexanoic acid is a chemical compound with the molecular formula C8H16O3 .
Synthesis Analysis
The preparation of the racemate and enantiomers of 3-Hydroxy-5,5-dimethylhexanoic acid has been documented in the literature .Molecular Structure Analysis
The molecular structure of 3-Hydroxy-5,5-dimethylhexanoic acid consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis
Specifically, 3-Hydroxy-5,5-dimethylhexanoic acid (HDH) and its derivatives demonstrate competitive inhibition of several carnitine acyltransferases, despite not being substrates for these enzymes.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Hydroxy-5,5-dimethylhexanoic acid include a density of 1.0±0.1 g/cm3, a boiling point of 273.3±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C .Scientific Research Applications
Chemical Synthesis and Optimization
Research has focused on optimizing the synthesis of related compounds like 3-methoxyhexanoic acid, which involves nucleophilic substitution reactions. This is essential for improving yields and discovering optimal reaction conditions (Han Jianrong, 2013).
Diastereoselective Synthesis
Diastereoselective synthesis techniques have been developed for compounds structurally similar to 3-Hydroxy-5,5-dimethylhexanoic acid. These techniques are crucial for producing specific stereoisomers necessary in pharmaceuticals and other applications (J. Ohtaka et al., 2013), (J. Spengler & F. Albericio, 2014).
Biotechnological Applications
Studies have explored the use of engineered bacteria for the synthesis of polyhydroxyalkanoates (PHA), a biodegradable and biocompatible material used in medical applications. 3-Hydroxy-5,5-dimethylhexanoic acid analogs play a role in these processes (Linping Yu et al., 2020).
Biochemical Analysis and Monitoring Systems
A novel system was proposed for monitoring the pH and electrical conductivity of compounds similar to 3-Hydroxy-5,5-dimethylhexanoic acid. This can be crucial for understanding the biochemical properties of these compounds and their role in processes like odor formation (H. Hirano et al., 2018).
Electrochemical Studies
Research into the electrogeneration of hydroxyl radicals has involved derivatives of 3-Hydroxy-5,5-dimethylhexanoic acid. Such studies have implications in fields like electrochemistry and environmental sciences (Beatrice Marselli et al., 2003).
Tissue Engineering
Studies in tissue engineering have utilized derivatives of 3-Hydroxy-5,5-dimethylhexanoic acid for the differentiation of stem cells into nerve cells. This opens up possibilities in regenerative medicine and tissue repair (Lei Wang et al., 2010).
Environmental Applications
3-Hydroxy-5,5-dimethylhexanoic acid derivatives have also been analyzed for their potential environmental applications, such as serving as markers of endotoxin in environmental samples. This has implications for public health and environmental monitoring (S. Uhlig et al., 2016).
Safety And Hazards
properties
IUPAC Name |
3-hydroxy-5,5-dimethylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHACRADGRHURFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50933697 | |
Record name | 3-Hydroxy-5,5-dimethylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50933697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5,5-dimethylhexanoic acid | |
CAS RN |
149650-17-9 | |
Record name | 3-Hydroxy-5,5-dimethylhexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149650179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-5,5-dimethylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50933697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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